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molecular formula C18H30O B1362458 Ether, dodecyl phenyl CAS No. 35021-68-2

Ether, dodecyl phenyl

Cat. No. B1362458
M. Wt: 262.4 g/mol
InChI Key: CRBREIOFEDVXGE-UHFFFAOYSA-N
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Patent
US06846492B2

Procedure details

Phenol (47 g; 0.5 mol) is dissolved in DMF (300 ml), and K2CO3 (82.93 g; 0.6 mol) is added. 1-Bromododecane (124.6 g; 0.5 mol) is then added dropwise to the solution at 70° C. After a further 15 hours at 80° C., cooling to 25° C. is carried out, followed by dilution with water (500 ml) and extraction with tert-butyl methyl ether (2×250 ml). The combined organic extracts are washed with water (2×250 ml) and dried over Na2SO4. After filtration, concentration to dryness by evaporation is carried out.
Quantity
47 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
82.93 g
Type
reactant
Reaction Step Two
Quantity
124.6 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([O-])([O-])=O.[K+].[K+].Br[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26]>CN(C=O)C>[CH2:26]([O:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH3:15] |f:1.2.3|

Inputs

Step One
Name
Quantity
47 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
82.93 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
124.6 g
Type
reactant
Smiles
BrCCCCCCCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by dilution with water (500 ml) and extraction with tert-butyl methyl ether (2×250 ml)
WASH
Type
WASH
Details
The combined organic extracts are washed with water (2×250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration, concentration to dryness
CUSTOM
Type
CUSTOM
Details
by evaporation

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
C(CCCCCCCCCCC)OC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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